1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid
Description
1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative with the molecular formula C₁₂H₁₂FNO₃ and a molecular weight of 237.23 g/mol (CAS: 62522-93-4) . The compound features a pyrrolidine ring substituted at the 1-position with a 4-fluorobenzoyl group and a carboxylic acid group at the 2-position. Its stereospecific (S)-enantiomer is commercially available (MDL: MFCD09757450) and is stored under dry conditions at 2–8°C to ensure stability .
While experimental solubility data are unavailable, its structural analogs (e.g., pyrrolidine-2-carboxylic acid derivatives) exhibit aqueous solubility influenced by substituent electronic effects .
Properties
IUPAC Name |
1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUZWGRJHXDJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Drug Development and Synthesis
1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to modify biological activity makes it a candidate for developing drugs targeting specific diseases. For instance:
- Therapeutic Agents : The compound is utilized in synthesizing potential drugs that exhibit selective inhibitory action on enzymes such as COX-2, which is relevant for treating inflammatory conditions and pain management .
- Peptide-Based Therapeutics : It plays a significant role in the design of peptide-based drugs that can target specific biological pathways, enhancing therapeutic efficacy .
Research has demonstrated that this compound exhibits various biological activities, making it a subject of interest in pharmacological studies:
- Inhibitory Action : Compounds derived from this structure have shown potential as inhibitors for key biological targets, such as PD-L1, which is significant in cancer immunotherapy .
- Neuroscience Research : The compound is also explored in studies related to neuropeptides, aiding researchers in understanding the role of peptides in neurological functions and disorders .
Case Studies and Experimental Findings
Several studies have highlighted the effectiveness of this compound in drug discovery:
- Study on PD-L1 Inhibition : A recent investigation focused on synthesizing derivatives based on this compound to evaluate their inhibitory effects on PD-L1. The results indicated promising biological activity comparable to known antagonists, suggesting its utility as a diagnostic tracer or therapeutic agent .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic Acid
- Molecular Formula: C₁₃H₁₅NO₄
- Molecular Weight : 249.27 g/mol
- CAS : 62522-92-3
- Key Differences :
- The methoxy group (–OCH₃) is electron-donating, increasing electron density on the benzoyl ring compared to the fluoro substituent (–F).
- Higher molecular weight and polarity may enhance aqueous solubility relative to the fluoro analog, though experimental data are lacking.
1-(2-Chloro-4-fluorobenzoyl)pyrrolidine-2-carboxylic Acid
- Molecular Formula: C₁₂H₁₁ClFNO₃
- Molecular Weight : 271.67 g/mol
- CAS: Not specified
- Higher molar mass (271.67 vs. 237.23 g/mol) may influence pharmacokinetic properties.
Modifications to the Pyrrolidine Ring System
1-(4-Fluorobenzoyl)piperidine-2-carboxylic Acid
Biological Activity
1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-fluorobenzoyl group and a carboxylic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 229.25 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, bioavailability, and interaction with biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- COX Inhibition : Similar to other pyrrolidine derivatives, this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. Inhibition of COX-2 can lead to reduced synthesis of pro-inflammatory prostaglandins .
- GABA Uptake Inhibition : Research indicates that derivatives of pyrrolidine compounds can act as inhibitors of GABA uptake. Specifically, 4-fluoropyrrolidine derivatives have shown potential as GAT-1 (GABA transporter 1) inhibitors, which could enhance GABAergic neurotransmission .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various studies. For instance, compounds with similar structures have demonstrated efficacy in reducing inflammation in animal models by inhibiting COX-2 activity. This suggests that the compound may be useful in treating conditions characterized by excessive inflammation, such as arthritis or other rheumatic diseases .
Neuropharmacological Potential
The ability of this compound to inhibit GABA uptake suggests potential applications in neuropharmacology. Enhanced GABAergic activity is beneficial in treating anxiety disorders and epilepsy. Studies on related compounds indicate that modifications at the C-4 position can significantly affect their affinity for GAT-1, with some derivatives showing improved potency compared to their non-fluorinated counterparts .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of pyrrolidine derivatives:
- In vitro Studies : A study focusing on the synthesis and evaluation of 4-fluoropyrrolidine derivatives reported that these compounds exhibited varying degrees of inhibitory potency on GAT-1 uptake. The most potent derivatives showed an affinity approximately 15 times weaker than Tiagabine, a known GAT-1 inhibitor .
- In vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of similar compounds. For example, compounds that inhibit COX-2 have demonstrated significant reductions in inflammatory markers in models of induced arthritis .
Comparative Analysis
Q & A
Q. What are the optimal synthetic routes for 1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acid, and how can purity be validated?
Synthesis typically involves coupling a fluorobenzoyl moiety to a pyrrolidine-2-carboxylic acid scaffold. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) is widely used for similar fluorinated pyrrolidine derivatives . Post-synthesis purification by recrystallization or column chromatography is critical. Purity validation requires HPLC (≥95% purity threshold) and NMR (e.g., absence of residual coupling reagents) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the fluorobenzoyl group and pyrrolidine ring conformation (e.g., cis/trans isomerism) .
- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ expected at m/z 266.1) and detect impurities .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How does fluorination at the 4-position of the benzoyl group influence conformational dynamics and biological interactions?
Fluorine’s electronegativity and small atomic radius induce conformational rigidity in the benzoyl-pyrrolidine system, favoring specific binding poses with target proteins. For example, fluorinated analogs show enhanced hydrophobic interactions in enzyme active sites compared to non-fluorinated counterparts . Computational studies (e.g., molecular docking) paired with NOESY NMR can map these effects .
Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?
Discrepancies in SAR often arise from variations in assay conditions or impurity profiles. To mitigate:
- Reproducibility checks : Use standardized bioassays (e.g., enzyme inhibition IC50) across multiple labs.
- Metabolite profiling : Rule out off-target effects using LC-MS/MS to detect degradation products .
- Crystallographic validation : Compare ligand-bound protein structures to confirm binding modes .
Q. What strategies are effective for incorporating this compound into solid-phase peptide synthesis (SPPS)?
The pyrrolidine scaffold can serve as a conformationally constrained amino acid analog . Use Boc/Fmoc-protected derivatives (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) for SPPS compatibility . Optimize coupling efficiency with DIC/HOAt in DMF and monitor by Kaiser test .
Q. What computational methods predict pharmacokinetic properties of fluorinated pyrrolidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
